molecular formula C21H20ClN3O3 B8281366 3-Benzoyl-1-(4-chloro-butyl)-5-(2-methyl-pyridin-3-yl)-1H-pyrimidine-2,4-dione

3-Benzoyl-1-(4-chloro-butyl)-5-(2-methyl-pyridin-3-yl)-1H-pyrimidine-2,4-dione

Cat. No. B8281366
M. Wt: 397.9 g/mol
InChI Key: LUNYOMQJSPIJCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzoyl-1-(4-chloro-butyl)-5-(2-methyl-pyridin-3-yl)-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H20ClN3O3 and its molecular weight is 397.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Benzoyl-1-(4-chloro-butyl)-5-(2-methyl-pyridin-3-yl)-1H-pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzoyl-1-(4-chloro-butyl)-5-(2-methyl-pyridin-3-yl)-1H-pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Benzoyl-1-(4-chloro-butyl)-5-(2-methyl-pyridin-3-yl)-1H-pyrimidine-2,4-dione

Molecular Formula

C21H20ClN3O3

Molecular Weight

397.9 g/mol

IUPAC Name

3-benzoyl-1-(4-chlorobutyl)-5-(2-methylpyridin-3-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C21H20ClN3O3/c1-15-17(10-7-12-23-15)18-14-24(13-6-5-11-22)21(28)25(20(18)27)19(26)16-8-3-2-4-9-16/h2-4,7-10,12,14H,5-6,11,13H2,1H3

InChI Key

LUNYOMQJSPIJCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C2=CN(C(=O)N(C2=O)C(=O)C3=CC=CC=C3)CCCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Benzoyl-1-(4-chloro-butyl)-5-iodo-1H-pyrimidine-2,4-dione (Prep 44, 541 mg, 1.25 mmol) was dissolved in degassed DME-water solution (5-1, 37.5 mL). 2-Methyl-pyridine 3-boronic acid (325 mg, 1.9 mmol), Na2CO3 (265 mg, 2.5 mmol), 2-(dicyclohexylphosphino)biphenyl (52 mg, 0.15 mmol) and Pd(PPh3)4 (288 mg, 0.25 mmol) were added and the mixture was refluxed for 3 hours. A second batch was run in parallel in the same reaction conditions on 3-Benzoyl-1-(4-chloro-butyl)-5-iodo-1H-pyrimidine-2,4-dione (Prep 44, 108 mg, 0.25 mmol) using 2-Methyl-pyridine 3-boronic acid (65 mg, 0.375 mmol), Na2CO3 (53 mg, 0.5 mmol), 2-(dicyclohexylphosphino)biphenyl (17.5 mg, 0.05 mmol) and Pd(PPh3)4 (57.75 mg, 0.05 mmol) dissolved in degassed DME-water solution (5-1, 7.5 mL). The crudes were then mixed and the solvents were evaporated under vacuum and the residue was partitioned between ethyl acetate and water. The organic phase was dried (Na2SO4) and evaporated; the crude was purified by flash chromatography with DCM-MeOH—NH4OH (98-2-0.2) and then loaded on SCX cartridge washing with MeOH and eluting with MeOH/NH3 95:5 to give the title compound (330 mg, 56% yield).
Quantity
57.75 mg
Type
catalyst
Reaction Step One
Quantity
17.5 mg
Type
catalyst
Reaction Step Two
Name
3-Benzoyl-1-(4-chloro-butyl)-5-iodo-1H-pyrimidine-2,4-dione
Quantity
541 mg
Type
reactant
Reaction Step Three
Name
DME water
Quantity
37.5 mL
Type
solvent
Reaction Step Three
Quantity
325 mg
Type
reactant
Reaction Step Four
Quantity
265 mg
Type
reactant
Reaction Step Four
Quantity
52 mg
Type
reactant
Reaction Step Four
Quantity
288 mg
Type
catalyst
Reaction Step Four
Quantity
65 mg
Type
reactant
Reaction Step Five
Quantity
53 mg
Type
reactant
Reaction Step Six
Name
DME water
Quantity
7.5 mL
Type
solvent
Reaction Step Seven
Yield
56%

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